molecular formula C8H6F2N2O B3039811 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole CAS No. 1344314-81-3

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole

Cat. No. B3039811
CAS RN: 1344314-81-3
M. Wt: 184.14 g/mol
InChI Key: IETGPUXXKVMSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5,6-Difluoro-2-(hydroxymethyl)-benzimidazole” is a type of benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is noted for its interesting spectrum of activity .


Synthesis Analysis

While specific synthesis methods for “5,6-Difluoro-2-(hydroxymethyl)-benzimidazole” were not found, there are general methods for synthesizing benzimidazole derivatives. For instance, one method involves the use of direct (hetero)-arylation to connect building blocks, which simplifies the synthesis process and avoids the formation of toxic organometallic by-products .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole, focusing on six unique applications:

Organic Photovoltaics

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole is utilized in the synthesis of push-pull triarylamine dyes, which are evaluated as active materials for organic photovoltaics. These compounds are designed to enhance the efficiency of solar cells by improving light absorption and charge transport properties . The incorporation of difluorobenzothiadiazole units helps in achieving better performance in air-processed organic solar cells, making them more eco-friendly and sustainable.

Fluorinated Pharmaceuticals

The compound’s difluoromethyl group is significant in pharmaceutical chemistry due to its ability to enhance the metabolic stability and bioavailability of drug molecules. This modification can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting . Research in this area focuses on developing new medications with improved therapeutic profiles by incorporating fluorinated benzimidazole derivatives.

Hydrogen Bond Donors

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole exhibits strong hydrogen-bond donating capabilities, which are crucial in the design of molecular recognition systems and supramolecular chemistry . These properties are leveraged in the development of sensors, catalysts, and other functional materials that rely on precise molecular interactions.

Radiolabeling in Medical Imaging

The compound is also explored in the field of radiolabeling, particularly for positron emission tomography (PET) imaging. The presence of fluorine atoms allows for the incorporation of radioactive isotopes like fluorine-18, which are used to trace biological processes in vivo . This application is vital for diagnosing and monitoring various diseases, including cancer and neurological disorders.

Material Science

In material science, 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole is used to create advanced polymers and copolymers with unique properties. These materials are employed in various applications, including coatings, adhesives, and electronic devices . The fluorinated benzimidazole units contribute to the thermal stability, chemical resistance, and mechanical strength of the resulting materials.

Catalysis

The compound’s structure makes it a valuable ligand in catalytic systems. It can coordinate with metal centers to form complexes that catalyze a variety of chemical reactions, including cross-coupling and hydrogenation . These catalytic processes are essential in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals, providing more efficient and sustainable methods for chemical production.

properties

IUPAC Name

(5,6-difluoro-1H-benzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-2,13H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETGPUXXKVMSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole
Reactant of Route 2
Reactant of Route 2
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole
Reactant of Route 3
Reactant of Route 3
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole
Reactant of Route 4
Reactant of Route 4
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole
Reactant of Route 5
Reactant of Route 5
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole
Reactant of Route 6
Reactant of Route 6
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.